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Compound of Interest

Compound Name: 5-Methyl-2-(p-tolyl)pyridine

Cat. No.: B1630772 Get Quote

Introduction
5-Methyl-2-(p-tolyl)pyridine, a substituted pyridine derivative, is a molecule of significant

interest in medicinal chemistry and materials science. Its structural framework, featuring a

pyridine ring functionalized with a methyl group and a p-tolyl substituent, imparts unique

electronic and steric properties that are pivotal to its application. In drug discovery, substituted

pyridines are integral scaffolds in the design of therapeutic agents, and understanding their

precise molecular architecture is paramount for elucidating structure-activity relationships

(SAR). In materials science, such compounds can serve as ligands for catalysts or as building

blocks for novel organic materials with tailored photophysical properties.

This technical guide provides an in-depth analysis of the spectroscopic properties of 5-Methyl-
2-(p-tolyl)pyridine, focusing on Nuclear Magnetic Resonance (NMR) and Infrared (IR)

spectroscopy. As experimental spectra for this specific molecule are not readily available in the

public domain, this guide will present high-quality predicted spectroscopic data, corroborated

by experimental data from structurally analogous compounds. The interpretation of these

spectra will be discussed from a causality-driven perspective, explaining the underlying

principles that govern the observed chemical shifts, coupling constants, and vibrational modes.

This guide is intended for researchers, scientists, and drug development professionals who

require a comprehensive understanding of the spectroscopic fingerprint of this important

molecule.
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A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic

data. The structure of 5-Methyl-2-(p-tolyl)pyridine with the IUPAC numbering convention is

presented below. This numbering will be used consistently throughout this guide for spectral

assignments.

Caption: Molecular structure and IUPAC numbering of 5-Methyl-2-(p-tolyl)pyridine.

¹H NMR Spectroscopy
The ¹H NMR spectrum provides valuable information about the electronic environment of the

hydrogen atoms in a molecule. The predicted chemical shifts (δ) for 5-Methyl-2-(p-
tolyl)pyridine in CDCl₃ are summarized in the table below. The interpretation is based on the

principles of shielding and deshielding effects, as well as spin-spin coupling.

Table 1: Predicted ¹H NMR Spectral Data for 5-Methyl-2-(p-tolyl)pyridine

Proton Assignment
Predicted Chemical
Shift (ppm)

Multiplicity
Coupling Constant
(J) (Hz)

H-3 ~7.55 d ~8.0

H-4 ~7.25 dd ~8.0, 2.0

H-6 ~8.50 d ~2.0

H-2', H-6' ~7.85 d ~8.2

H-3', H-5' ~7.28 d ~8.2

5-CH₃ ~2.38 s -

4'-CH₃ ~2.42 s -

Interpretation of the ¹H NMR Spectrum
Aromatic Protons (Pyridine Ring):

H-6: This proton is ortho to the nitrogen atom, which is strongly electron-withdrawing. This

deshielding effect results in a downfield chemical shift, predicted to be around 8.50 ppm. It
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is expected to appear as a doublet with a small coupling constant (J ≈ 2.0 Hz) due to

coupling with H-4.

H-3: This proton is meta to the nitrogen and ortho to the tolyl group. It is expected to

resonate at a lower frequency than H-6, around 7.55 ppm. It will appear as a doublet due

to coupling with H-4 (J ≈ 8.0 Hz).

H-4: This proton is para to the nitrogen and coupled to both H-3 and H-6. Its chemical shift

is predicted to be around 7.25 ppm. It will appear as a doublet of doublets with coupling

constants of approximately 8.0 Hz (to H-3) and 2.0 Hz (to H-6).

Aromatic Protons (p-Tolyl Ring):

H-2', H-6': These protons are ortho to the pyridine ring and are deshielded, appearing as a

doublet around 7.85 ppm (J ≈ 8.2 Hz).

H-3', H-5': These protons are meta to the pyridine ring and are shielded relative to H-2'

and H-6', appearing as a doublet around 7.28 ppm (J ≈ 8.2 Hz).

Methyl Protons:

5-CH₃: The methyl group on the pyridine ring is expected to appear as a sharp singlet

around 2.38 ppm.

4'-CH₃: The methyl group on the p-tolyl ring is also expected to be a singlet, with a

chemical shift of approximately 2.42 ppm.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The

predicted chemical shifts for 5-Methyl-2-(p-tolyl)pyridine are presented in the table below.

Table 2: Predicted ¹³C NMR Spectral Data for 5-Methyl-2-(p-tolyl)pyridine
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Carbon Assignment Predicted Chemical Shift (ppm)

C-2 ~157.5

C-3 ~121.0

C-4 ~136.5

C-5 ~132.0

C-6 ~149.0

C-1' ~136.0

C-2', C-6' ~129.5

C-3', C-5' ~129.0

C-4' ~139.0

5-CH₃ ~18.0

4'-CH₃ ~21.0

Interpretation of the ¹³C NMR Spectrum
Pyridine Ring Carbons:

C-2 and C-6: These carbons, being directly attached to the electronegative nitrogen atom,

are significantly deshielded and appear at the lowest field, around 157.5 ppm and 149.0

ppm, respectively.

C-4: The C-4 carbon is also deshielded and is predicted to resonate around 136.5 ppm.

C-3 and C-5: These carbons are the most shielded of the pyridine ring carbons, with

predicted chemical shifts of approximately 121.0 ppm and 132.0 ppm.

p-Tolyl Ring Carbons:

C-1' and C-4': The quaternary carbons of the tolyl ring are predicted to appear around

136.0 ppm (C-1') and 139.0 ppm (C-4').
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C-2', C-6' and C-3', C-5': The protonated carbons of the tolyl ring will have chemical shifts

in the aromatic region, around 129.5 ppm and 129.0 ppm.

Methyl Carbons:

The methyl carbons (5-CH₃ and 4'-CH₃) are the most shielded carbons in the molecule

and will appear at the highest field, around 18.0 ppm and 21.0 ppm, respectively.

Infrared (IR) Spectroscopy
The IR spectrum reveals the vibrational modes of the molecule, providing information about the

functional groups present. The predicted key IR absorption bands for 5-Methyl-2-(p-
tolyl)pyridine are listed below.

Table 3: Predicted Key IR Absorption Bands for 5-Methyl-2-(p-tolyl)pyridine

Wavenumber (cm⁻¹) Vibration Type

3100-3000 C-H stretching (aromatic)

2980-2850 C-H stretching (methyl)

1600-1580 C=C and C=N stretching (pyridine ring)

1520-1480 C=C stretching (aromatic rings)

1465-1430 C-H bending (methyl)

850-810
C-H out-of-plane bending (p-disubstituted

benzene)

Interpretation of the IR Spectrum
C-H Stretching: The region between 3100-3000 cm⁻¹ will show bands corresponding to the

C-H stretching vibrations of the aromatic protons on both the pyridine and p-tolyl rings. The

C-H stretching vibrations of the methyl groups will appear in the 2980-2850 cm⁻¹ region.

Ring Vibrations: The characteristic C=C and C=N stretching vibrations of the pyridine ring

are expected to appear in the 1600-1580 cm⁻¹ range. The C=C stretching vibrations of the

aromatic rings will also contribute to absorptions in the 1520-1480 cm⁻¹ region.
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C-H Bending: The in-plane and out-of-plane bending vibrations of the aromatic C-H bonds

will give rise to a complex pattern of bands in the fingerprint region (below 1500 cm⁻¹). A

strong band in the 850-810 cm⁻¹ region is characteristic of the out-of-plane C-H bending of

the two adjacent hydrogens on the p-disubstituted benzene ring. The bending vibrations of

the methyl C-H bonds will be observed around 1465-1430 cm⁻¹.

Experimental Protocols
To obtain high-quality spectroscopic data for 5-Methyl-2-(p-tolyl)pyridine, the following

experimental protocols are recommended.

NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of

deuterated chloroform (CDCl₃).

¹H NMR Acquisition:

Use a 400 MHz or higher field NMR spectrometer.

Acquire a standard one-dimensional proton spectrum with a spectral width of 0-12 ppm.

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum with a spectral width of 0-160 ppm.

A larger number of scans will be required compared to the ¹H spectrum due to the lower

natural abundance of ¹³C.

2D NMR Experiments (Optional but Recommended):

COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling correlations.

HSQC (Heteronuclear Single Quantum Coherence): To identify which protons are directly

attached to which carbons.
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HMBC (Heteronuclear Multiple Bond Correlation): To determine long-range ¹H-¹³C

correlations, which is crucial for assigning quaternary carbons.

NMR Sample Preparation

NMR Data Acquisition

Dissolve 5-10 mg of sample Add 0.6 mL CDCl3 Transfer to NMR tube

1D ¹H NMR 1D ¹³C NMR 2D NMR (COSY, HSQC, HMBC)NMR tube Insert into spectrometer

Click to download full resolution via product page

Caption: Workflow for NMR data acquisition.

IR Spectroscopy
Sample Preparation:

KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr)

powder and press into a thin pellet.

ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly on

the ATR crystal.

Data Acquisition:

Use a Fourier Transform Infrared (FTIR) spectrometer.

Record the spectrum in the range of 4000-400 cm⁻¹.

Acquire a background spectrum of the empty sample holder (for KBr) or the clean ATR

crystal.

Collect a sufficient number of scans to obtain a high-quality spectrum.
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Conclusion
This technical guide has provided a detailed overview of the predicted spectroscopic properties

of 5-Methyl-2-(p-tolyl)pyridine. The analysis of the ¹H NMR, ¹³C NMR, and IR spectra, though

based on predictions, offers a robust framework for the structural elucidation of this molecule

and its derivatives. The provided interpretations, grounded in fundamental spectroscopic

principles and supported by data from analogous compounds, serve as a valuable resource for

researchers in the fields of synthetic chemistry, medicinal chemistry, and materials science. The

experimental protocols outlined will enable scientists to acquire high-quality data for the

empirical validation of these predictions. A thorough understanding of the spectroscopic

fingerprint of 5-Methyl-2-(p-tolyl)pyridine is crucial for advancing its applications and for the

rational design of new molecules with desired properties.

To cite this document: BenchChem. [Spectroscopic Characterization of 5-Methyl-2-(p-
tolyl)pyridine: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1630772#spectroscopic-properties-nmr-ir-of-5-
methyl-2-p-tolyl-pyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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